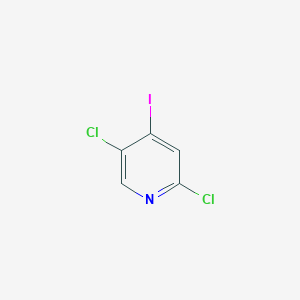

2,5-Dichloro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCZLVRNVBSAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694736 | |

| Record name | 2,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-03-1 | |

| Record name | 2,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2,5-Dichloro-4-iodopyridine: A Guide to Regiocontrolled Halogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 2,5-dichloro-4-iodopyridine, a highly valuable trifunctionalized building block in modern medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring present significant challenges for direct, controlled polyhalogenation. This document details a strategic two-step approach, beginning with the acquisition of the key intermediate, 2,5-dichloropyridine, and culminating in a highly regioselective iodination at the C4 position via a Directed ortho-Metalation (DoM) strategy. We will explore the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and discuss critical process parameters, offering field-proven insights for researchers and drug development professionals.

Introduction: The Challenge and Opportunity of Polyhalogenated Pyridines

Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The carbon-halogen bond serves not only as a metabolically stable substituent that can modulate a molecule's physicochemical properties but also as a versatile synthetic handle for further elaboration, most notably through transition metal-catalyzed cross-coupling reactions.[1] The target molecule, this compound, is a particularly powerful intermediate. Its unique substitution pattern, featuring halogens with differential reactivity (C-I > C-Cl), allows for selective and sequential functionalization, enabling the controlled construction of complex, multi-substituted pyridine derivatives.[2]

However, the synthesis of such molecules is non-trivial. The pyridine ring is an electron-deficient heterocycle, which deactivates it towards standard electrophilic aromatic substitution (SEAr) reactions.[3][4] These reactions, when they do occur, typically require harsh conditions and favor substitution at the C3 and C5 positions.[5][6] Achieving the specific 2,5-dichloro-4-iodo substitution pattern through direct halogenation of pyridine is practically impossible. Therefore, a more nuanced, regiocontrolled strategy is required.

Synthetic Strategy: A Regioselective Pathway

A logical and efficient pathway to the target compound involves a two-step sequence. This strategy hinges on the use of a readily available dichlorinated pyridine precursor, which is then selectively iodinated using modern synthetic techniques that overcome the inherent reactivity patterns of the pyridine ring.

Retrosynthetic Analysis

The retrosynthetic analysis disconnects the most labile bond, the C4-I bond, revealing 2,5-dichloropyridine as the key precursor. This simplifies the synthetic challenge to the regioselective introduction of iodine onto a pre-existing dichloropyridine core.

Caption: Overall workflow for the synthesis.

Mechanistic Insights: The Power of Directed ortho-Metalation (DoM)

The key to the regioselectivity of this synthesis lies in the Directed ortho-Metalation step. This process involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing group (in this case, the C5-Cl and the ring nitrogen) by a strong base.

-

Formation of the Base: The strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is generated in situ by reacting n-butyllithium (n-BuLi) with diisopropylamine at low temperatures. Using a sterically hindered base like LDA is critical to prevent nucleophilic attack on the pyridine ring.

-

Directed Deprotonation: At -78 °C, LDA selectively abstracts the proton at the C4 position. The regioselectivity is controlled by a combination of factors:

-

Coordination: The lithium cation of LDA is thought to coordinate with the pyridine nitrogen, positioning the base in proximity to the C2 and C6 protons.

-

Inductive Effect: The electron-withdrawing chlorine atoms increase the acidity of the adjacent ring protons. The proton at C4 is ortho to the C5-Cl and meta to the C2-Cl, making it the most acidic and sterically accessible position for deprotonation by the bulky LDA base.

-

-

Electrophilic Quench: The resulting 4-pyridyl anion is a potent nucleophile. It is then "quenched" by the addition of an electrophilic iodine source, molecular iodine (I₂), which installs the iodine atom exclusively at the C4 position to yield the final product.

Caption: Mechanism of Directed ortho-Metalation and Iodination.

Experimental Protocol

This protocol is adapted from established literature procedures. [7][8]It is critical that all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent premature quenching of the organolithium intermediates.

Reagent and Materials Table

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | 10.0 g | 1.0 |

| Diisopropylamine | 108-18-9 | 101.19 | 9.63 mL (6.83 g) | 1.0 |

| n-Butyllithium (2.0 M in hexanes) | 109-72-8 | 64.06 | 33.8 mL | 1.0 |

| Iodine (I₂) | 7553-56-2 | 253.81 | 17.49 g | 1.02 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | ~102 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 75 mL | - |

| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | 74.12 | ~300 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | - |

Step-by-Step Procedure

-

Preparation of LDA: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (68.0 mL) and diisopropylamine (9.63 mL, 67.57 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (33.8 mL of a 2.0 M solution in hexanes, 67.57 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting colorless LDA solution at -78 °C for 30 minutes.

-

Formation of Pyridyl Anion: In a separate dry flask, dissolve 2,5-dichloropyridine (10.0 g, 67.57 mmol) in anhydrous THF (17.0 mL).

-

Add the 2,5-dichloropyridine solution dropwise to the LDA solution at -78 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Iodination: In another dry flask, dissolve iodine (17.49 g, 68.92 mmol) in anhydrous THF (17.0 mL).

-

Slowly add the iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed. After the addition is complete, continue stirring at -78 °C for 1 hour.

-

Work-up and Isolation: Quench the reaction by slowly adding deionized water (75 mL) while the mixture is still cold, then allow it to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by grinding/triturating with a suitable solvent like dichloromethane or methanol to afford the pure product. Further purification of any remaining residue can be achieved by silica gel column chromatography. [7]A typical reported yield for this two-crop process is high, often exceeding 80%. [7]

Conclusion

The synthesis of this compound from 2,5-dichloropyridine via Directed ortho-Metalation is a highly efficient and regioselective method. It circumvents the challenges associated with the inherent electronic properties of the pyridine ring by employing a powerful C-H activation strategy. This approach provides reliable access to a versatile, trifunctionalized building block, empowering chemists in the fields of drug discovery and materials science to readily construct complex molecular architectures through subsequent, selective cross-coupling reactions.

References

-

McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 765-771. Available at: [Link]

-

Química Organica.org. Electrophilic substitution on pyridine. Available at: [Link]

-

Levy, J. N. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. Colorado State University Libraries. Available at: [Link]

-

Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?. Available at: [Link]

-

McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. Request PDF available at: [Link]

-

American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(24), 10856–10864. Available at: [Link]

-

AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]

- Google Patents. (2021). Simple preparation method of 2, 5-dichloropyridine. CN109721529B.

- Google Patents. (1998). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. EP0591624B1.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. aklectures.com [aklectures.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 796851-03-1 [m.chemicalbook.com]

2,5-Dichloro-4-iodopyridine CAS number and properties

An In-Depth Technical Guide to 2,5-Dichloro-4-iodopyridine for Advanced Chemical Synthesis

Introduction

This compound, identified by the CAS Number 796851-03-1 , is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its strategic arrangement of two chlorine atoms and a more reactive iodine atom on the pyridine scaffold allows for selective, sequential functionalization. This unique reactivity profile makes it an invaluable precursor for constructing diverse libraries of substituted pyridines, a motif frequently found in biologically active molecules and approved pharmaceuticals. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in drug discovery and chemical development.

Part 1: Core Properties and Structural Data

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its key characteristics are summarized below.[1]

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 796851-03-1 | [1][2][4] |

| Molecular Formula | C₅H₂Cl₂IN | [1][2][5] |

| Molecular Weight | 273.89 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥97% | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP (Predicted) | 2.993 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Chemical Structure

The structure of this compound is foundational to its reactivity.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2,5-Dichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing three distinct halogen substituents, makes it a versatile building block for the synthesis of complex molecular architectures through selective cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its reactivity. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering insights into its electronic structure and serving as a valuable reference for researchers in the field.

Molecular Structure and Electronic Environment

The structure of this compound features a pyridine ring substituted with two chloro atoms at positions 2 and 5, and an iodo atom at position 4. The nitrogen atom and the halogen substituents are all electron-withdrawing, which significantly influences the electron density distribution within the aromatic ring. This, in turn, dictates the chemical shifts of the remaining ring protons and carbon atoms in the NMR spectra.

Caption: Molecular structure of this compound highlighting the substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the substitution pattern, which leaves only two protons on the pyridine ring at positions 3 and 6.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | ~ 7.8 - 8.0 | Singlet | N/A |

| H-6 | ~ 8.3 - 8.5 | Singlet | N/A |

Experimental ¹H NMR Data

Experimental data for this compound has been reported as follows:

-

¹H NMR (300 MHz, DMSO-d₆) δ 7.85 (1H, s), 8.34 (1H, s)

Interpretation of the ¹H NMR Spectrum

The two protons, H-3 and H-6, appear as distinct singlets in the aromatic region of the spectrum. The absence of any observable coupling between them is a key feature.

-

Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the three halogen substituents leads to a significant deshielding of the ring protons, causing them to resonate at downfield chemical shifts. The proton at the C-6 position (δ ≈ 8.3-8.5 ppm) is expected to be further downfield than the proton at the C-3 position (δ ≈ 7.8-8.0 ppm). This is because H-6 is ortho to the electronegative nitrogen atom, which exerts a strong deshielding effect. The experimental data in DMSO-d₆ (H-3 at 7.85 ppm and H-6 at 8.34 ppm) aligns with this prediction.

-

Multiplicity: The observation of singlets for both H-3 and H-6 indicates a lack of significant spin-spin coupling between them. In a pyridine ring, the coupling constant between protons in a meta relationship (four bonds apart, ⁴J) is typically very small (0-1 Hz) and often not resolved, leading to the appearance of sharp singlets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each of the five carbon atoms in the pyridine ring, as they are all in unique chemical environments.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |

| C-2 | ~ 150 - 153 |

| C-3 | ~ 125 - 128 |

| C-4 | ~ 95 - 100 |

| C-5 | ~ 135 - 138 |

| C-6 | ~ 148 - 151 |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position relative to the nitrogen atom.

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded, appearing at the downfield end of the spectrum. The presence of a chlorine atom at C-2 will further deshield this carbon.

-

C-3: This carbon is bonded to a hydrogen atom and is situated between two halogen-substituted carbons. Its chemical shift is expected to be in the typical aromatic region for a protonated carbon in a substituted pyridine.

-

C-4: The carbon bearing the iodine atom (C-4) is expected to be the most upfield-shifted carbon. This is a characteristic effect of iodine substitution in aromatic rings, often referred to as the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the directly attached carbon.

-

C-5: This carbon is substituted with a chlorine atom and is expected to be deshielded compared to a protonated carbon.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct iodination of 2,5-dichloropyridine.[1]

Step-by-step methodology:

-

Under an inert nitrogen atmosphere, dissolve 2,5-dichloropyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes, followed by diisopropylamine, to generate lithium diisopropylamide (LDA) in situ.

-

Stir the reaction mixture at -78 °C for 30 minutes to allow for the deprotonation of 2,5-dichloropyridine at the 4-position.

-

Slowly add a solution of iodine in THF to the reaction mixture.

-

Maintain the reaction at -78 °C for 1 hour.

-

Quench the reaction with deionized water and allow it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Data Acquisition

Step-by-step methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 90-160 ppm).

-

Employ proton decoupling to obtain a spectrum with singlets for each carbon.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C NMR is inherently less sensitive than ¹H NMR.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The ¹H NMR spectrum is characterized by two downfield singlets, corresponding to the protons at the C-3 and C-6 positions. The predicted ¹³C NMR spectrum is expected to show five distinct signals, with the carbon bearing the iodine atom resonating at a characteristically upfield position. This in-depth guide, combining predicted and available experimental data with established spectroscopic principles, serves as a crucial resource for scientists working with this important synthetic building block, facilitating its reliable identification and use in the development of novel chemical entities.

References

- N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound (C5H2Cl2IN). (n.d.). PubChem. Retrieved from [Link]

-

2,5-dichloro-4-iodopyrimidine (C4HCl2IN2). (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393. (n.d.). PubChem. Retrieved from [Link]

- Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Journal of the Chilean Chemical Society.

-

13 C-NMR spectrum of ( 4 ). (n.d.). ResearchGate. Retrieved from [Link]

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- An In-depth Technical Guide to the NMR Spectra of 2,5-dichloro-4-iodo-1,3-thiazole. (n.d.). Benchchem.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- 13C NMR Spectroscopy. (n.d.). Thieme.

- NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010). SciELO.

-

4-Iodopyridine | C5H4IN | CID 609492. (n.d.). PubChem. Retrieved from [Link]

- 2,6-Dichloro-4-iodopyridine, 1 X 1 g (654078-1G). (n.d.). Alkali Scientific.

-

4-Iodopyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (2012). PMC.

- 13C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. (2016).

Sources

Mass spectrometry analysis of 2,5-Dichloro-4-iodopyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-4-iodopyridine

Executive Summary

This compound is a polyhalogenated heterocyclic compound of significant interest, serving as a versatile and strategic building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Its utility in selective cross-coupling reactions hinges on the differential reactivity of its halogen substituents. Consequently, the ability to unambiguously confirm its identity, assess its purity, and monitor its consumption during chemical synthesis is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind analytical choices, offering field-proven insights into method selection, parameter optimization, and data interpretation. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural elucidation via fragmentation and Liquid Chromatography-Mass Spectrometry (LC-MS) for robust molecular weight confirmation, providing detailed, self-validating protocols for each approach.

Introduction: The Analytical Imperative

In modern synthetic chemistry, particularly within drug development, the starting materials' structural integrity is non-negotiable. This compound presents a unique synthetic platform; the carbon-iodine bond is significantly more labile than the carbon-chlorine bonds, enabling chemists to perform sequential, site-selective functionalization.[1] This precise reactivity makes it a valuable precursor for creating highly substituted pyridine derivatives.

However, this value is predicated on the ability to verify the starting material's structure and purity. Isomeric impurities or residual reagents can derail a complex synthesis, leading to significant losses in time and resources. Mass spectrometry provides two critical analytical functions:

-

Structural Confirmation: By precisely measuring the mass-to-charge ratio (m/z) of the intact molecule and its characteristic fragments, MS validates the molecular formula and provides deep insights into the compound's structure.

-

Purity Assessment & Reaction Monitoring: When coupled with a chromatographic inlet (GC or LC), MS can separate the target analyte from impurities, byproducts, or unreacted starting materials, allowing for accurate purity assessment and real-time monitoring of a reaction's progress.

This guide is structured to empower researchers and drug development professionals to select and implement the optimal MS strategy for their specific analytical challenge involving this compound.

Foundational Principles of Analysis

Before delving into specific protocols, a scientist must understand the foundational properties of the analyte and the core principles of the techniques. This understanding informs every subsequent decision in the analytical workflow.

Physicochemical & Mass Spectrometric Properties

The design of any analytical method begins with the fundamental properties of the target molecule. These data are critical for calculating expected m/z values and interpreting spectra.

| Property | Value | Source |

| Chemical Formula | C₅H₂Cl₂IN | [2] |

| Average Molecular Weight | 273.89 g/mol | [2] |

| Monoisotopic Mass | 272.8609 Da | [3] |

| Predicted XlogP | 3.1 | [3] |

| Physical Form | Solid | [4] |

Table 1: Core physicochemical and mass spectrometric properties of this compound.

Choosing the Right Analytical Strategy: GC-MS vs. LC-MS

The choice between a gas or liquid chromatography inlet is dictated by the analyte's volatility and thermal stability.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the primary characterization of this compound. The compound's predicted LogP suggests sufficient volatility and it is thermally stable enough for GC analysis. The standard ionization technique in GC-MS is Electron Ionization (EI), a high-energy ("hard") process that induces extensive and reproducible fragmentation.[6][7] This fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for the pure compound, LC-MS is indispensable for analyzing its downstream reaction products, which are often less volatile and more polar.[5] It is also a valuable tool for quick molecular weight confirmation of the starting material without extensive fragmentation. The most common ionization source, Electrospray Ionization (ESI), is a "soft" technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[8]

The Halogen Isotopic Signature: A Key Diagnostic Tool

A defining characteristic in the mass spectrum of any halogenated compound is its isotopic pattern. Nature's distribution of stable isotopes creates a unique signature that acts as an internal validation of a molecule's elemental composition. For this compound, we must consider the isotopes of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) and iodine (¹²⁷I: 100%).

For a molecule containing two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks corresponding to the different combinations of chlorine isotopes. The primary peaks will be the molecular ion (M⁺, containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl, one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms). The expected relative intensity ratio for a dichlorinated compound is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For definitive structural elucidation, GC-MS with Electron Ionization is the authoritative method. The high-energy ionization at 70 eV creates a rich, reproducible fragmentation pattern that confirms atomic connectivity.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to proceed through a series of logical bond cleavages, driven by the relative strengths of the C-Halogen bonds and the stability of the resulting ions. The C-I bond is the weakest, making the loss of an iodine radical a primary fragmentation event.

The process begins with the bombardment of the molecule by an electron, ejecting another electron to form the energetically unstable molecular ion (M⁺˙) at m/z 273 (for the ³⁵Cl isotope).[9] This ion then undergoes fragmentation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 796851-03-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. rroij.com [rroij.com]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Infrared Spectroscopy of 2,5-Dichloro-4-iodopyridine: A-Priori Vibrational Mode Analysis

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2,5-Dichloro-4-iodopyridine, a halogenated pyridine derivative of interest in pharmaceutical and materials science research. In the absence of extensive published spectral data for this specific molecule, this document serves as a predictive guide for researchers, outlining the theoretical basis for its vibrational modes. We will detail a robust Attenuated Total Reflectance (ATR)-FTIR protocol for acquiring a high-quality spectrum from a solid sample and provide a reasoned interpretation of the anticipated spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular structure and vibrational characteristics of this compound.

Introduction: The Significance of Vibrational Spectroscopy for Substituted Pyridines

This compound is a polysubstituted aromatic heterocycle. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The nature, number, and position of substituents on the pyridine ring dramatically influence its chemical reactivity, electronic properties, and intermolecular interactions. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1][2] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present and gain insights into the molecular structure.

For a molecule like this compound, IR spectroscopy is particularly informative. The vibrational frequencies of the pyridine ring are sensitive to the electronic effects (inductive and resonance) of the chloro and iodo substituents.[3][4] Furthermore, the carbon-halogen bonds (C-Cl and C-I) will exhibit their own characteristic stretching and bending vibrations. Therefore, a detailed analysis of the IR spectrum can confirm the identity and purity of the compound and provide valuable information about its bonding environment.

This guide will focus on the use of Attenuated Total Reflectance (ATR)-FTIR, a sampling technique that is ideal for the analysis of solid organic compounds with minimal sample preparation.[1][5][6]

Molecular Structure and Predicted Vibrational Modes

The structure of this compound is shown below. The molecule belongs to the Cs point group, meaning all of its vibrational modes are theoretically IR-active. The vibrational spectrum can be conceptually divided into several regions:

-

Aromatic C-H Vibrations: Stretching and bending modes of the two remaining hydrogens on the pyridine ring.

-

Pyridine Ring Vibrations: Complex stretching and deformation modes of the C-C and C-N bonds within the aromatic ring.

-

Carbon-Halogen Vibrations: Stretching and bending modes of the C-Cl and C-I bonds.

The following diagram illustrates the molecular structure of this compound.

Sources

- 1. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]

- 4. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. measurlabs.com [measurlabs.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 2,5-Dichloro-4-iodopyridine: Predictive Insights and Experimental Pathways

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of this compound, a halogenated pyridine of significant interest to researchers, medicinal chemists, and materials scientists. While a definitive crystal structure for this specific isomer is not yet publicly available, this document leverages crystallographic data from analogous compounds to offer expert-driven predictions on its molecular geometry, intermolecular interactions, and solid-state packing. Furthermore, a detailed experimental workflow for determining the crystal structure via single-crystal X-ray diffraction is presented, offering a practical roadmap for researchers in the field. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel halogenated heterocyclic compounds in drug development and materials science.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them invaluable scaffolds in the design of novel therapeutic agents and functional materials. The specific placement of halogen atoms on the pyridine ring allows for precise tuning of a molecule's lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions, such as halogen bonding. These interactions are increasingly recognized as crucial for molecular recognition at the active sites of biological targets. While a related isomer, 2,6-dichloro-4-iodopyridine, has found utility as a versatile building block in the synthesis of kinase inhibitors and other targeted therapies, the structural nuances of this compound remain to be fully elucidated.[1][2][3] A thorough understanding of its solid-state structure is paramount for predicting its physical properties, such as solubility and melting point, and for designing next-generation compounds with enhanced efficacy and developability.

Molecular Structure and Electronic Profile

The this compound molecule features a pyridine ring substituted with two chlorine atoms at the 2- and 5-positions and an iodine atom at the 4-position. This substitution pattern creates a unique electronic landscape across the aromatic system. The electronegative chlorine and iodine atoms act as electron-withdrawing groups, influencing the charge distribution on the pyridine ring. The iodine atom at the 4-position is particularly notable for its potential to act as a strong halogen bond donor.[2][4][5]

The arrangement of the substituents is expected to result in a largely planar molecular conformation, a common feature of substituted pyridines. Minor deviations from planarity may arise from steric hindrance between adjacent substituents, although this is anticipated to be minimal.

Predicted Intermolecular Interactions and Crystal Packing

In the absence of an experimentally determined crystal structure for this compound, we can infer the likely intermolecular interactions that will govern its crystal packing by examining the structures of analogous compounds, such as 2,6-Dichloro-4-iodopyridine and 4-iodopyridine.[6][7][8] The following interactions are predicted to be significant:

-

Halogen Bonding: This is expected to be a dominant interaction in the crystal lattice. The iodine atom at the 4-position possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with the lone pair of electrons on the nitrogen atom of an adjacent pyridine ring (I···N interaction).[4][9] Similar N···I contacts have been observed to be very short in the crystal structure of 4-iodopyridine.[6] Additionally, weaker halogen bonds involving the chlorine atoms as either donors or acceptors (e.g., Cl···N or C-H···Cl) may also contribute to the overall packing.[4][5]

-

π-π Stacking: The electron-deficient nature of the substituted pyridine ring makes it susceptible to offset face-to-face π-stacking interactions.[10] These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the cohesive energy of the crystal.

-

Weak Hydrogen Bonds: The hydrogen atoms on the pyridine ring can participate in weak C-H···N and C-H···Cl hydrogen bonds, further stabilizing the crystal lattice.[10][11][12]

Based on these considerations, a layered or herringbone packing motif is plausible, where molecules are organized to maximize the favorable halogen bonding and π-stacking interactions.

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Experimental Workflow for Single-Crystal X-ray Diffraction

For researchers aiming to definitively determine the crystal structure of this compound, the following experimental protocol outlines the necessary steps.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection involves rotating the crystal and collecting diffraction patterns at various orientations. Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms can be determined. The structural model is then refined against the experimental data to improve its accuracy. The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as the details of the crystal packing and intermolecular interactions.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of an Analogous Compound: 2,6-Dichloro-4-iodopyridine

As a point of reference, the crystallographic data for the isomeric 2,6-Dichloro-4-iodopyridine provides valuable insight into the expected structural parameters.[7]

| Parameter | Value for 2,6-Dichloro-4-iodopyridine |

| Formula | C₅H₂Cl₂IN |

| Molecular Weight | 273.88 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 13.4092 |

| b (Å) | 6.7578 |

| c (Å) | 7.9577 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 721.29 |

| Z | 4 |

Data obtained from the Crystallography Open Database (COD) entry 7228163, as reported in CrystEngComm, 2017.[7]

Conclusion and Future Outlook

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically-grounded framework for understanding its likely solid-state behavior. The predicted dominance of halogen bonding and π-π stacking interactions offers valuable insights for the rational design of co-crystals and for anticipating the compound's physical properties. The detailed experimental workflow presented herein serves as a practical guide for researchers to elucidate the precise atomic arrangement of this and other novel halogenated pyridines. Such structural knowledge is a critical component in the ongoing effort to develop new and improved therapeutic agents and functional materials.

References

-

Ahrens, B., & Jones, P. G. (1999). 4-Iodopyridine, a structure with very short nitrogen–iodine contacts. Acta Crystallographica Section C: Crystal Structure Communications, 55(8), 1308-1310. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-iodopyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodopyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

IUCrData. (2024). 4-Amino-3,5-dichloropyridine. International Union of Crystallography. Retrieved January 5, 2026, from [Link]

-

Stilinović, V., & Cinčić, D. (2021). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Crystal Growth & Design, 21(11), 6447–6457. Available at: [Link]

-

Stilinović, V., & Cinčić, D. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 7176–7184. Available at: [Link]

-

Stilinović, V., & Cinčić, D. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

IUCr Journals. (2024). 4-Amino-3,5-dichloropyridine. Retrieved January 5, 2026, from [Link]

-

Wang, H., Wang, X., & Jin, W. J. (2015). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. RSC Advances, 5(112), 92257-92271. Available at: [Link]

-

Fronczek, F. R., & Gandour, R. D. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o498–o502. Available at: [Link]

Sources

- 1. Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iucrdata.iucr.org [iucrdata.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

The Solubility Profile of 2,5-Dichloro-4-iodopyridine: A Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

2,5-Dichloro-4-iodopyridine is a pivotal halogenated heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, supported by a detailed experimental protocol for its determination. We present a structured overview of its solubility in a range of common organic solvents, discuss the underlying physicochemical principles, and offer practical insights for researchers in the field.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the molecular formula C₅H₂Cl₂IN, is a solid at room temperature. Its structure, featuring two chlorine atoms and a more reactive iodine atom on the pyridine ring, allows for selective and sequential functionalization, making it an invaluable scaffold for creating diverse molecular libraries.[2] The successful execution of synthetic transformations involving this compound, such as cross-coupling reactions, hinges on its dissolution in an appropriate solvent system.[2] Solubility data is therefore not merely a physical constant but a critical parameter that dictates reaction kinetics, yield, and purity of the final product. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their experimental workflows.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the nature of the solvent. This compound is a polar molecule due to the presence of the nitrogen atom and the halogen substituents.[3][4] The presence of chlorine and iodine atoms also contributes to its relatively high molecular weight of 273.89 g/mol .[3] Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents to some extent.[5]

Illustrative Solubility Data of this compound

| Solvent Class | Solvent | Predicted Solubility at 25°C ( g/100 mL) |

| Polar Aprotic | Dimethylformamide (DMF) | > 20 |

| Dimethyl sulfoxide (DMSO) | > 20 | |

| Acetonitrile (ACN) | 5 - 10 | |

| Tetrahydrofuran (THF) | 10 - 15 | |

| Chlorinated | Dichloromethane (DCM) | 15 - 20 |

| Chloroform | 15 - 20 | |

| Ethers | Diethyl ether | 1 - 5 |

| Alcohols | Methanol | 2 - 7 |

| Ethanol | 1 - 5 | |

| Aromatics | Toluene | 1 - 5 |

| Nonpolar | Hexane | < 0.1 |

Visualizing Solubility Trends

The following diagram illustrates the general solubility trends of this compound across different classes of organic solvents. This visualization provides a quick reference for researchers to select an appropriate solvent system based on the desired concentration.

Sources

A Technical Guide to the Chemical Reactivity and Synthetic Applications of 2,5-Dichloro-4-iodopyridine

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,5-Dichloro-4-iodopyridine has emerged as a uniquely versatile and powerful intermediate. Its value lies not just in the pyridine core, a ubiquitous scaffold in biologically active molecules, but in the exquisitely differentiated reactivity of its three halogen substituents. This guide provides an in-depth exploration of the chemical reactivity of this compound, offering not only detailed protocols but also the underlying scientific rationale for its strategic application.

The central principle governing the utility of this molecule is the predictable and controllable regioselectivity of its reaction sites. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds at the C2 and C5 positions.[1][2] This differential reactivity (I >> Cl) allows for a modular, sequential approach to the synthesis of complex, unsymmetrically substituted pyridines, providing chemists with precise control over molecular architecture. This document will dissect the key transformations, from initial functionalization at the iodo-position to subsequent modifications at the chloro-positions, providing a comprehensive playbook for researchers and drug development professionals.

Physicochemical Properties & Synthesis

A thorough understanding of a reagent begins with its fundamental properties and a reliable method for its preparation.

| Property | Value | Source |

| CAS Number | 796851-03-1 | [3] |

| Molecular Formula | C₅H₂Cl₂IN | [4][5] |

| Molecular Weight | 273.89 g/mol | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C, Inert atmosphere, Protect from light |

Synthesis of this compound

The most common laboratory-scale synthesis involves the directed ortho-metalation of 2,5-dichloropyridine, followed by quenching with an iodine source. This approach leverages the ability of the chloro-substituents and the ring nitrogen to direct deprotonation to the C4 position.

Expertise & Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, is critical. The reaction is performed at extremely low temperatures (-78°C) to prevent side reactions and ensure the kinetic stability of the lithiated intermediate. The subsequent addition of a solution of iodine provides the electrophile to functionalize the C4 position, yielding the desired product.[6]

Field-Proven Experimental Protocol: [6]

-

Under an inert nitrogen atmosphere, cool a solution of diisopropylamine (9.63 mL, 67.57 mmol) in anhydrous tetrahydrofuran (THF, 68.0 mL) to -78°C.

-

Slowly add n-butyllithium in hexanes (33.8 mL, 67.57 mmol) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes to ensure complete formation of LDA.

-

To this LDA solution, add a solution of 2,5-dichloropyridine (10 g, 67.57 mmol) in THF (17 mL) dropwise, ensuring the internal temperature does not rise above -75°C. Stir the resulting mixture at -78°C for 30 minutes.

-

Slowly add a solution of iodine (17.49 g, 68.92 mmol) in THF (17.0 mL) dropwise. After the addition is complete, continue stirring at -78°C for 1 hour.

-

Quench the reaction by the slow addition of deionized water (75 mL) and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic phases, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by grinding with dichloromethane or by silica gel column chromatography to yield this compound.

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling at the C4-Position

The synthetic utility of this compound is dominated by palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations follows a well-established catalytic cycle.

Mechanistic Rationale: The remarkable regioselectivity observed is a direct consequence of the difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Cl bond (approx. 401 kJ/mol). This disparity means that the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) catalyst occurs preferentially at the C-I bond under mild conditions.[1] By carefully controlling reaction parameters like temperature and time, the C-Cl bonds remain untouched, allowing for selective functionalization of the C4 position.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties using organoboron reagents.[7][8][9][10]

Mechanistic Insight & Rationale: The key transmetalation step in the Suzuki reaction requires activation of the organoboron species by a base. The base (e.g., K₂CO₃, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. The choice of catalyst system is crucial; palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The dppf ligand, a chelating phosphine, enhances catalyst stability and promotes efficient reductive elimination.[11] Solvents like 1,4-dioxane or DMF/water mixtures are often used to ensure solubility of both the organic and inorganic reagents.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | >90 |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | ~90 |

| Note: Yields are representative and adapted from protocols for similar dihalopyridines.[7][12] |

Field-Proven Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 4-aryl-2,5-dichloropyridine.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a C-C bond between the C4-position and a terminal alkyne, a transformation invaluable for introducing a linear, rigid linker that can serve as a handle for further chemistry, such as click reactions or cyclizations.[13][14][15]

Mechanistic Insight & Rationale: This reaction uniquely employs a dual-catalyst system. A palladium(0) species performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[13] The copper(I) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The amine base serves both to deprotonate the alkyne and to act as the solvent. The use of a copper co-catalyst allows the reaction to proceed under very mild conditions, often at room temperature.[16]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 85 |

| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 88 |

| Note: Yields are representative and adapted from protocols for similar dihalopyridines.[7] |

Field-Proven Experimental Protocol for Selective Sonogashira Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N.

-

Add the terminal alkyne (1.1 eq.) dropwise via syringe.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-alkynyl-2,5-dichloropyridine.

Stille Coupling: Versatile C-C Bond Formation

The Stille reaction offers a broad scope for C-C bond formation by coupling with organostannane reagents.[17][18] Its primary advantage is the tolerance of a wide variety of functional groups, although the toxicity of tin byproducts is a significant drawback that necessitates careful handling and purification.[17][19]

Mechanistic Insight & Rationale: The mechanism follows the general palladium cycle, with the transmetalation step involving the transfer of an organic group from the organotin reagent to the palladium center.[18] The rate of this transfer depends on the organic group on the tin, with the general trend being alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. Typically, three of the groups on the tin are non-transferable "dummy" ligands, like methyl or butyl. Additives such as CuI or fluoride salts can accelerate the reaction.[19] A key challenge in Stille couplings is the removal of stoichiometric tin byproducts, which is often accomplished by an aqueous KF quench or by chromatography on silica gel.[1]

| Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ | None | Toluene | 110 | ~85 |

| (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | None | DMF | 90 | ~90 |

| (Vinyl)tributylstannane | PdCl₂(PPh₃)₂ | LiCl | THF | 60 | ~88 |

| Note: Yields are representative and based on general Stille coupling literature.[7][19] |

Field-Proven Experimental Protocol for Selective Stille Coupling:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous, degassed toluene or DMF.

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (4 mol%).

-

Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with diethyl ether and quench with a saturated aqueous solution of potassium fluoride (KF).

-

Stir vigorously for 1-2 hours to precipitate tin fluoride salts.

-

Filter the mixture through a pad of Celite, washing the pad with ether.

-

Wash the filtrate with water, dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

While cross-coupling at the C4-iodo position is dominated by C-C bond formation, C-N bond formation via Buchwald-Hartwig amination is also feasible, though less common at this position compared to the subsequent functionalization of the chloro groups.[20][21][22] This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[23]

Mechanistic Insight & Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex.[20][23] Reductive elimination from this complex yields the C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is paramount to success. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and side reactions.[24]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sequential Functionalization: Reactivity of the Chloro-Substituents

The true synthetic power of this compound is realized in its capacity for sequential functionalization. After the C4-position has been selectively modified, the less reactive C2 and C5 chloro-substituents become targets for a second, and even third, transformation.

Expertise & Causality: Functionalizing the C-Cl bonds typically requires more forcing conditions—higher temperatures, longer reaction times, and often more active catalyst systems (e.g., those employing N-heterocyclic carbene (NHC) or bulky biarylphosphine ligands).[25] A regioselectivity challenge arises between the C2 and C5 positions. The C2 position is generally more electrophilic and thus more reactive in both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen atom, which stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[12][26] This inherent electronic bias can be exploited to achieve selective C2 functionalization over C5.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 796851-03-1 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Stille Coupling [organic-chemistry.org]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. rsc.org [rsc.org]

- 25. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Electronic Properties and Synthetic Utility of 2,5-Dichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2,5-dichloro-4-iodopyridine, a versatile trifunctional heterocyclic building block. We delve into the molecule's synthesis, spectroscopic characterization, and the profound influence of its substituent pattern on its electronic structure and reactivity. A core focus is the strategic exploitation of its differential halogen reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide offers field-proven insights and detailed protocols to empower researchers in leveraging this scaffold for the synthesis of diverse, highly functionalized pyridine derivatives, particularly in the context of kinase inhibitor development.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs where it often serves as a crucial pharmacophore for target engagement. The precise installation of substituents on the pyridine ring is paramount for modulating a compound's physicochemical properties, target affinity, and pharmacokinetic profile. This compound emerges as a strategically valuable starting material due to its unique arrangement of halogen atoms, which act as versatile synthetic handles for the controlled, sequential introduction of diverse functionalities.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound involves the regioselective iodination of 2,5-dichloropyridine. This is typically achieved through a deprotonation-iodination sequence.

Synthesis Protocol: Directed Ortho-Metalation and Iodination

A common and effective method for the synthesis of this compound is the directed ortho-metalation of 2,5-dichloropyridine followed by quenching with an iodine source. The chloro substituents, being weakly coordinating, do not strongly direct the metalation. Instead, the acidity of the ring protons plays a key role. The proton at the C4 position is the most acidic due to the inductive electron-withdrawing effects of the adjacent chloro and the nitrogen atom.

Experimental Protocol:

-

A solution of 2,5-dichloropyridine (1.0 eq.) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise. LDA is prepared in situ by the addition of n-butyllithium to diisopropylamine.

-

The reaction mixture is stirred at -78 °C for a specified period to ensure complete deprotonation at the C4 position.

-

A solution of iodine (I₂) in THF is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed at low temperature before being quenched with a suitable aqueous solution, such as saturated ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography to yield pure this compound.[1]

Diagram of Synthesis Workflow:

Caption: Sequential functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of this compound, it is primarily used to introduce aryl or heteroaryl substituents at the C4 position.

Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between the C4 position and a terminal alkyne. This is a valuable transformation for introducing alkynyl moieties, which can serve as handles for further chemical modifications or as key structural elements in their own right.

Protocol for Selective Sonogashira Coupling at the C4-Position:

-

In a flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) and the terminal alkyne (1.1-1.5 eq.).

-

Add a suitable amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

After completion, perform a standard workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While the C4-iodo position is the most reactive, subsequent amination at the C2 or C5 positions can be achieved under more forcing conditions, providing access to substituted aminopyridines.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyridine scaffold, readily accessible from this compound, is a prominent feature in many kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The ATP-binding pocket of many kinases contains a "hinge" region that forms hydrogen bonds with the pyridine nitrogen. The substituents at the C2, C4, and C5 positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, leading to potent and selective inhibition. The ability to sequentially and selectively introduce diverse chemical groups onto the this compound core makes it an invaluable platform for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Diagram of Kinase Inhibition:

Caption: Interaction of a trisubstituted pyridine inhibitor with a kinase active site.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its electronic properties, characterized by a π-deficient ring and differentially reactive halogen substituents, enable a modular and efficient approach to the synthesis of complex, polysubstituted pyridines. The ability to perform sequential cross-coupling reactions with high regioselectivity makes this compound a powerful tool for the construction of libraries of compounds for drug discovery, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its electronic structure and reactivity is key to unlocking its full potential in the development of new therapeutic agents.

References

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.

- BenchChem. (2025). A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.

- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- BenchChem. (2025).

- BenchChem. (2025). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison. BenchChem.

- Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.

- Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy. In Elucidation of Organic Structures by Physical and Chemical Methods.

- BenchChem. (2025). Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine. BenchChem.

- PubChemLite. (n.d.). This compound (C5H2Cl2IN).

- Google Patents. (n.d.). Pyridine compounds as inhibitors of kinase.

- PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2.

- Justia Patents. (2023). Compounds for the treatment of kinase-dependent disorders.

- Sigma-Aldrich. (n.d.). This compound | 796851-03-1. Retrieved January 5, 2026, from a relevant Sigma-Aldrich product page.

- PubMed Central. (2023). A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors.

- Google Patents. (n.d.). Novel 2,5-substituted pyrimidines as pde4 inhibitors.

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.

- Chad's Prep. (2018, September 20). 14.1 Introduction to IR Spectroscopy | Organic Chemistry [Video]. YouTube.

- Chegg. (2015, March 11). 13c nmr and ir spectrum 2 5-dichloro-2 5-dimethylhexane.

- PubChem. (n.d.). 2,6-Dichloro-4-iodopyridine | C5H2Cl2IN | CID 11737393.

- PubChem. (n.d.). Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-2013324515-A1.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Retrieved January 5, 2026, from a relevant Doc Brown's Chemistry page.

- MaChemGuy. (2020, May 10). Getting started with interpreting IR spectra [Video]. YouTube.

- ChemicalBook. (n.d.). 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum.

- IB Chemistry. (2012, November 7). S3.2.9 Describe how information from an IR spectrum can be used to ID bonds [HL IB Chemistry] [Video]. YouTube.

- Computational Biology and Drug Design Group. (n.d.). Publications.

Sources

Navigating the Stability of 2,5-Dichloro-4-iodopyridine: A Technical Guide for Researchers

In the landscape of pharmaceutical synthesis and materials science, 2,5-dichloro-4-iodopyridine stands as a pivotal intermediate, prized for its unique electronic and steric properties that lend themselves to intricate molecular architectures. However, the very features that make this compound a valuable building block—the presence of multiple reactive halogen substituents—also dictate its stability profile. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, grounded in established chemical principles and validated experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this critical reagent in their experimental endeavors.

The Chemical Profile of this compound: An Inherent Susceptibility

The stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, an electron-deficient aromatic system, is further influenced by the presence of two electron-withdrawing chlorine atoms and a relatively labile iodine atom. The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodo-substituent the most probable site for degradation. This inherent reactivity necessitates stringent storage and handling protocols to mitigate potential decomposition pathways.